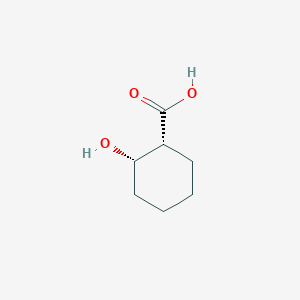![molecular formula C5H8O B6618947 bicyclo[1.1.1]pentan-1-ol CAS No. 22287-25-8](/img/structure/B6618947.png)
bicyclo[1.1.1]pentan-1-ol
説明
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule .
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The structure has been used as an unusual bioisostere for a phenyl ring .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . A practical general reaction has been reported that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . No additional additives or catalysts are needed .科学的研究の応用
Bioisostere Potential and Synthesis Methods
Bicyclo[1.1.1]pentanes, including bicyclo[1.1.1]pentan-1-ol, are recognized for their role as bioisosteres, effectively replacing aromatic rings, tert-butyl groups, and alkynes in various compounds. Recent advancements in synthetic methods have enabled the direct synthesis of these compounds from [1.1.1]propellane, which is pivotal for their integration into pharmaceutically relevant structures (Hughes et al., 2019). Additionally, a novel method for radical acylation with aldehydes provides straightforward access to bicyclo[1.1.1]pentane ketones, useful in drug discovery (Qing Li et al., 2022).
Chiral Synthesis and Functionalization
The synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes has been developed, addressing the challenge of creating stereogenic centers adjacent to the bicyclo[1.1.1]pentane scaffold. This is significant for the synthesis of bioactive compounds like phenylglycine and tarenflurbil (Wong et al., 2019). Furthermore, the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens new avenues for accessing chiral substituted bicyclo[1.1.1]pentanes (Garlets et al., 2020).
Advancements in Cross-Coupling Techniques
The development of continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in metallaphotoredox cross-couplings represent a significant step in creating biaryl isosteres (VanHeyst et al., 2020). Additionally, new methodologies for radical-mediated difunctionalization of propellane further expand the possibilities for synthesizing diverse bicyclo[1.1.1]pentane derivatives (Wu et al., 2021).
Potential in High Energy Density Materials
Theoretical studies on polynitrobicyclo[1.1.1]pentanes have highlighted their potential as high energy density materials (HEDMs), particularly for defense applications. These studies focused on the properties like detonation velocities, densities, and thermal stabilities of these compounds (Ghule et al., 2011).
作用機序
Target of Action
Bicyclo[1.1.1]pentan-1-ol (BCP) is a bioisostere for para-substituted benzene rings in drug design . It has been used as a substitute for commonplace para-substituted arenes . The primary targets of BCP are therefore the same as those of the compounds it is designed to mimic.
Mode of Action
BCP interacts with its targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows BCP to fit into the same binding sites and interact with the same molecular targets as the original compound . The exact mode of action will depend on the specific compound that BCP is replacing.
Biochemical Pathways
BCP affects the same biochemical pathways as the compounds it is designed to mimic. By substituting for para-substituted arenes, BCP can influence a wide range of biochemical pathways . The exact pathways affected will depend on the specific compound that BCP is replacing.
Pharmacokinetics
BCP has been found to confer various beneficial properties compared with their aromatic "parents" . These include enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties can improve the absorption, distribution, metabolism, and excretion (ADME) of the compounds in which BCP is incorporated .
Result of Action
The molecular and cellular effects of BCP’s action will depend on the specific compound that BCP is replacing. In general, bcp has been found to exhibit equivalent biological activity to the parent drug . In some cases, BCP analogues have even shown higher activity, better solubility, and improved metabolic stability .
Action Environment
The action, efficacy, and stability of BCP can be influenced by various environmental factors. For example, the presence of other drugs can impact the effectiveness of BCP through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of BCP .
特性
IUPAC Name |
bicyclo[1.1.1]pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-1-4(2-5)3-5/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUWETRSZDNLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]oxazol-4-ylmethanamine](/img/structure/B6618876.png)
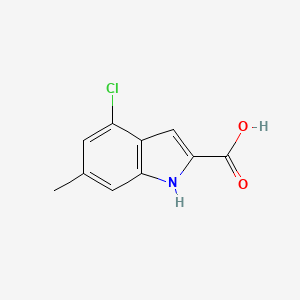
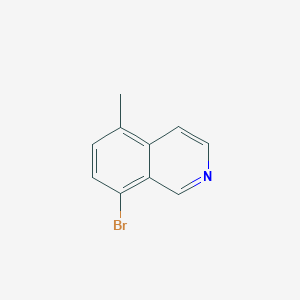
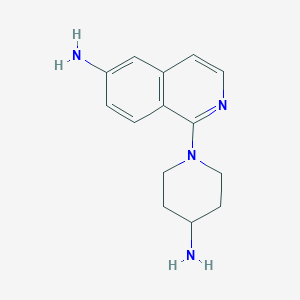
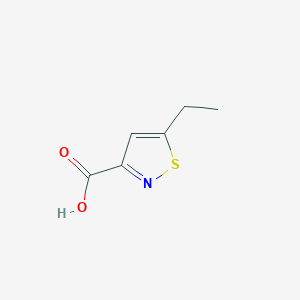
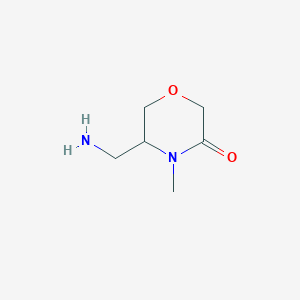
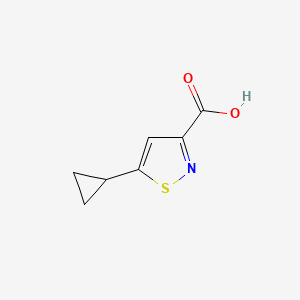
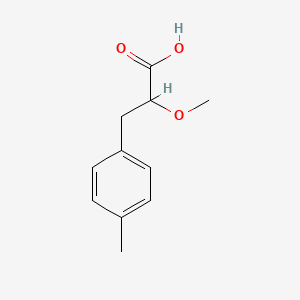
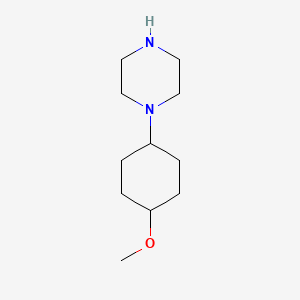
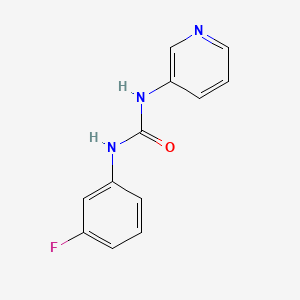
![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
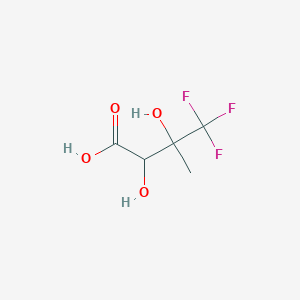
![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)
